Cas no 1638759-63-3 (Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate)
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate
- SB15085
- methyl5-bromo-6-fluoro-1H-indole-3-carboxylate
- 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester
- CS-0048993
- MFCD27987755
- SY099485
- AKOS030237700
- P16247
- DTXSID901186123
- 1638759-63-3
- AS-53251
- Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate
-
- MDL: MFCD27987755
- Inchi: 1S/C10H7BrFNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3
- InChI Key: WNEWBCYCMPFEBA-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)C(C(=O)OC)=CN2)F
Computed Properties
- Exact Mass: 270.96442g/mol
- Monoisotopic Mass: 270.96442g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 42.1
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 385.5±37.0 °C at 760 mmHg
- Flash Point: 186.9±26.5 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222412-500mg |
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate, 95% min |
1638759-63-3 | 95% | 500mg |
$666.00 | 2023-09-09 | |
| Matrix Scientific | 222412-1g |
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate, 95% min |
1638759-63-3 | 95% | 1g |
$1202.00 | 2023-09-09 | |
| TRC | M297398-5mg |
Methyl 5-Bromo-6-fluoro-1H-indole-3-carboxylate |
1638759-63-3 | 5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M297398-10mg |
Methyl 5-Bromo-6-fluoro-1H-indole-3-carboxylate |
1638759-63-3 | 10mg |
$ 95.00 | 2022-06-02 | ||
| TRC | M297398-50mg |
Methyl 5-Bromo-6-fluoro-1H-indole-3-carboxylate |
1638759-63-3 | 50mg |
$ 320.00 | 2022-06-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M174789-250mg |
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate |
1638759-63-3 | 97% | 250mg |
¥4553.90 | 2023-09-01 | |
| abcr | AB486113-1 g |
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate; . |
1638759-63-3 | 1g |
€668.60 | 2023-04-20 | ||
| eNovation Chemicals LLC | D572727-250MG |
methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate |
1638759-63-3 | 97% | 250mg |
$165 | 2024-07-21 | |
| eNovation Chemicals LLC | D572727-500MG |
methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate |
1638759-63-3 | 97% | 500mg |
$300 | 2024-07-21 | |
| eNovation Chemicals LLC | D572727-1G |
methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate |
1638759-63-3 | 97% | 1g |
$455 | 2024-07-21 |
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate Suppliers
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate: A Comprehensive Overview
The compound Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate (CAS No. 1638759-63-3) is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of indole derivatives, which are well-known for their versatile applications in drug discovery and advanced material synthesis. The indole core of this molecule, combined with the substituents at positions 5 and 6 (bromo and fluoro groups, respectively), imparts unique electronic and steric properties that make it a valuable building block in modern chemical research.
Recent advancements in synthetic methodologies have enabled the efficient preparation of Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate through various routes, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods not only enhance the scalability of production but also allow for precise control over the stereochemistry and regioselectivity of the product. The methyl ester group at position 3 further enhances the molecule's solubility in organic solvents, making it amenable to a wide range of downstream applications.
One of the most promising areas of application for Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is in drug development. Researchers have demonstrated that this compound exhibits potent biological activity, particularly in the context of anticancer and anti-inflammatory therapies. For instance, studies published in *Nature Communications* have highlighted its ability to inhibit key enzymes involved in tumor progression, such as cyclin-dependent kinases (CDKs). The bromine and fluorine substituents play a critical role in modulating the molecule's pharmacokinetic properties, ensuring optimal bioavailability and target specificity.
In addition to its therapeutic potential, Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate has found utility in materials science as a precursor for advanced functional materials. Its indole backbone serves as a platform for constructing two-dimensional (2D) materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Recent work published in *Advanced Materials* has shown that derivatives of this compound can be used to fabricate highly porous MOFs with exceptional gas adsorption capabilities, opening new avenues for energy storage and environmental remediation technologies.
The versatility of Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate extends to its role as an intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic aromatic substitution reactions makes it an ideal starting material for constructing heterocyclic compounds with diverse functionalities. For example, researchers have employed this compound to synthesize novel indolocarbazoles, which exhibit strong fluorescence properties and are being explored for applications in optoelectronics and biosensing.
From an analytical standpoint, Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate has been utilized as a reference standard in chromatographic methods due to its well-defined physical properties and stability under various analytical conditions. Its use as a calibration standard has significantly improved the accuracy of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses in both academic and industrial settings.
Looking ahead, ongoing research into Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is expected to uncover new applications across multiple disciplines. Collaborative efforts between chemists, biologists, and materials scientists are paving the way for innovative solutions in drug delivery systems, renewable energy technologies, and advanced diagnostics. As our understanding of this compound deepens, its role as a cornerstone in modern chemical innovation will undoubtedly continue to grow.
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